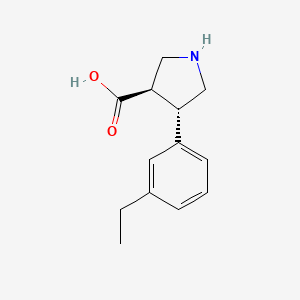
cis-1-(tert-Butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1-(tert-Butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid: is an organic compound with the molecular formula C12H19NO6. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of two carboxylic acid groups and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(tert-Butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid typically involves the protection of pyrrolidine with a tert-butoxycarbonyl group followed by the introduction of carboxylic acid groups. One common method involves the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected pyrrolidine is then subjected to oxidation reactions to introduce the carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: cis-1-(tert-Butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc-protecting group.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
cis-1-(tert-Butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of cis-1-(tert-Butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid involves its ability to act as a protecting group for amines, thereby preventing unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis, where the selective protection and deprotection of functional groups are crucial for the assembly of complex peptide chains .
Comparación Con Compuestos Similares
(S)-1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid: This compound is similar in structure but has a different substitution pattern on the pyrrolidine ring.
cis-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid: This compound has carboxylic acid groups at different positions on the pyrrolidine ring.
®-1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid: This enantiomer has a different stereochemistry compared to the cis-1-(tert-Butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both carboxylic acid groups and a Boc-protecting group. This combination of features makes it a versatile intermediate in organic synthesis and pharmaceutical research .
Propiedades
Fórmula molecular |
C11H17NO6 |
|---|---|
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
(2S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C11H17NO6/c1-11(2,3)18-10(17)12-6(8(13)14)4-5-7(12)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16)/t6-,7+ |
Clave InChI |
SLRVVQIMKPOTNJ-KNVOCYPGSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1[C@H](CC[C@H]1C(=O)O)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B12889217.png)
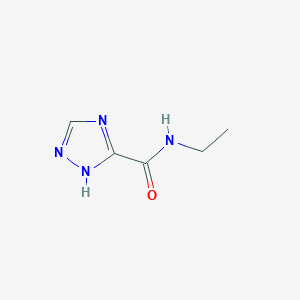
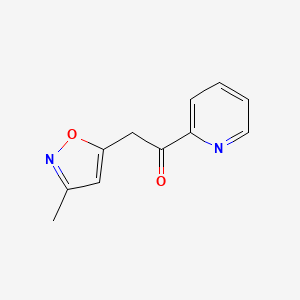
![5-Phenyl-2-propyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12889235.png)
![4-[Bis(morpholin-4-yl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B12889256.png)
![[(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12889264.png)
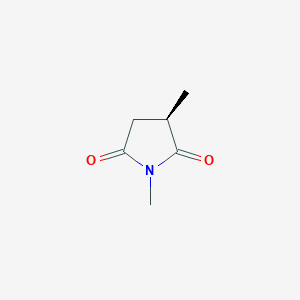
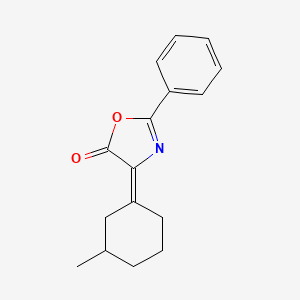
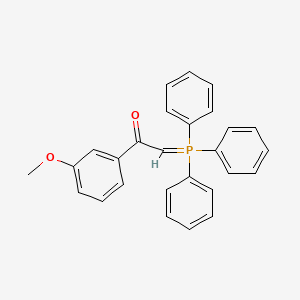
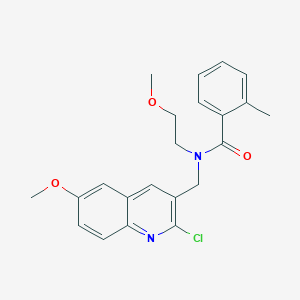

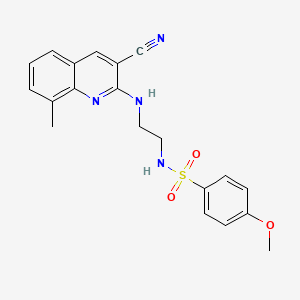
![3-(2-piperidin-1-ylethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12889300.png)
